Succinate: A Key Signaling Molecule at the Crossroads of Metabolism and Inflammation
Succinate: A Key Signaling Molecule at the Crossroads of Metabolism and Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Once viewed primarily as an intermediate in the tricarboxylic acid (TCA) cycle, succinate has emerged as a critical signaling molecule in the inflammatory process. Its accumulation and release during metabolic stress act as a danger signal, modulating the function of immune cells and driving inflammatory responses in a context-dependent manner. This technical guide provides a comprehensive overview of the multifaceted role of succinate in inflammation, detailing its synthesis, transport, and dual intracellular and extracellular signaling pathways. We present a compilation of quantitative data on succinate levels in various inflammatory conditions, detailed experimental protocols for its study, and visual representations of its complex signaling networks to empower researchers and drug development professionals in harnessing this pathway for therapeutic innovation.
Introduction: The Evolving Paradigm of Succinate Signaling
Inflammation is a fundamental protective response that can become detrimental when dysregulated. Recent advances in the field of immunometabolism have unveiled a pivotal role for metabolic reprogramming in directing immune cell function. Succinate, a key metabolite in cellular respiration, has taken center stage in this paradigm shift.[1][2][3] Under normoxic conditions, succinate is rapidly oxidized by succinate dehydrogenase (SDH) within the mitochondria. However, in inflammatory microenvironments characterized by hypoxia and metabolic upheaval, succinate accumulates, escapes the mitochondria, and is released into the extracellular space.[2][3] This "spillover" allows succinate to function as a potent signaling molecule through two principal mechanisms: intracellularly, by modifying epigenetic and transcriptional programs, and extracellularly, by activating its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91).[2][3] This guide will delve into the core mechanisms of succinate signaling in inflammation, providing the necessary technical details for its investigation.
Succinate Production, Accumulation, and Transport in Inflammation
Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), a significant metabolic shift occurs in immune cells like macrophages, leading to a break in the TCA cycle and subsequent succinate accumulation.[2][4][5]
Key Pathways of Succinate Accumulation:
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Reversal of SDH activity: Under hypoxic conditions, the electron transport chain is impaired, leading to the reverse activity of SDH, which converts fumarate (B1241708) to succinate.
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Anaplerosis: The replenishment of TCA cycle intermediates from other sources, such as glutamine, contributes to the succinate pool.[4]
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GABA shunt: This metabolic pathway can also feed into the TCA cycle at the level of succinate.[4]
Once accumulated in the mitochondrial matrix, succinate is transported to the cytosol via mitochondrial dicarboxylate carriers. From the cytosol, it can be exported into the extracellular space through monocarboxylate transporters (MCTs) and organic anion transporters (OATs).[6]
Intracellular Signaling: Succinate as a Regulator of Hypoxia-Inducible Factor-1α (HIF-1α)
Cytosolic succinate plays a critical role in the stabilization of the transcription factor HIF-1α, even under normoxic conditions—a phenomenon termed "pseudohypoxia".[2][7]
Mechanism of HIF-1α Stabilization:
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Inhibition of Prolyl Hydroxylases (PHDs): Succinate competitively inhibits PHDs, which are α-ketoglutarate-dependent dioxygenases responsible for hydroxylating HIF-1α.[2][7]
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Prevention of Degradation: In its hydroxylated state, HIF-1α is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and proteasomal degradation. By inhibiting PHDs, succinate prevents this degradation cascade.[8]
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Transcriptional Activation: Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This leads to the transcription of pro-inflammatory genes, most notably Interleukin-1β (IL-1β).[2][4][5]
DOT Script for Intracellular Succinate Signaling Pathway:
Caption: Intracellular succinate stabilizes HIF-1α, leading to pro-inflammatory gene expression.
Extracellular Signaling: The Succinate Receptor (SUCNR1)
Extracellular succinate acts as a ligand for the G protein-coupled receptor SUCNR1, which is expressed on various immune cells, including macrophages and dendritic cells.[3][9] The activation of SUCNR1 can trigger both pro- and anti-inflammatory responses depending on the cellular context and the G protein coupling.[3]
SUCNR1 Signaling Pathways:
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Gq/11 Pathway: Activation of the Gq protein leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the activation of downstream signaling pathways like the MAPK/ERK pathway and the production of prostaglandins.[1][3]
-
Gi/o Pathway: Coupling to the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This pathway has been implicated in both pro- and anti-inflammatory effects.
DOT Script for Extracellular Succinate (SUCNR1) Signaling Pathway:
Caption: SUCNR1 activation by succinate triggers Gq and Gi signaling cascades.
Quantitative Data on Succinate in Inflammatory Diseases
Elevated levels of succinate have been reported in various inflammatory and metabolic diseases. The following tables summarize some of the available quantitative data.
Table 1: Succinate Concentrations in Human Plasma/Serum in Inflammatory Conditions
| Condition | Succinate Concentration (µM) | Control Group Concentration (µM) | Fold Change (approx.) | Reference(s) |
| Crohn's Disease (active) | Elevated (specific values variable) | ~5 | >2 | [10] |
| Ulcerative Colitis (active) | Elevated (specific values variable) | ~5 | >2 | [10] |
| Sepsis (early stage) | Median: <10 (up to >100 in severe cases) | Median: 22 | Variable | [11][12] |
| Sepsis (endotoxic shock model, swine) | 497 (435-615) | 171 (109-253) | 2.9 | [13] |
| Critically Injured Patients (deceased) | 96.1 ± 144.2 | 3.7 ± 1.8 | 25.9 | [6][14] |
Table 2: Succinate Concentrations in Other Biological Fluids
| Condition | Fluid | Succinate Concentration | Control Group Concentration | Fold Change (approx.) | Reference(s) |
| Inflammatory Bowel Disease | Feces | 7,000 - 25,000 µM | 1 - 3 µM | >2000 | [15][16] |
| Rheumatoid Arthritis | Synovial Fluid | Elevated | N/A | N/A | [17][18] |
Table 3: In Vitro Effects of Succinate on Macrophage Cytokine Secretion
| Cytokine | Cell Type | Succinate Concentration | Effect | Reference(s) |
| IL-1β | Murine BMDM | 500 µM | Increased secretion | [9] |
| IL-6 | Murine BMDM | 0.625 - 5.0 mM | Dose-dependent suppression of LPS-induced secretion | [11][19] |
| TNF-α | Murine BMDM | 0.625 - 5.0 mM | Dose-dependent suppression of LPS-induced secretion | [11][19] |
BMDM: Bone Marrow-Derived Macrophages
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of succinate signaling in inflammation.
DOT Script for a General Experimental Workflow:
Caption: A typical workflow for investigating the role of succinate in inflammation.
Measurement of Succinate Concentration
Method 1: Colorimetric Assay
This method is suitable for rapid and high-throughput screening of succinate levels in various biological samples.
-
Principle: Succinate concentration is determined by a coupled enzyme reaction that results in a colorimetric product, which is measured at 450 nm.
-
Protocol Outline (based on commercial kits):
-
Sample Preparation: Homogenize tissue or cells on ice in the provided assay buffer. Centrifuge to remove insoluble material and collect the supernatant.
-
Standard Curve Preparation: Prepare a series of succinate standards with known concentrations.
-
Reaction Setup: Add samples and standards to a 96-well plate. Add the reaction mix containing the succinate enzyme mix and developer.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Determine the succinate concentration in the samples by comparing their absorbance to the standard curve.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and specificity for the accurate quantification of succinate, especially in complex biological matrices.
-
Principle: Succinate is separated from other metabolites by liquid chromatography and then detected and quantified by mass spectrometry based on its mass-to-charge ratio.
-
Protocol Outline:
-
Sample Preparation: Perform a protein precipitation and/or liquid-liquid extraction of the biological sample (e.g., plasma, cell lysate) to remove interfering substances. An internal standard (e.g., 13C-labeled succinate) is typically added for accurate quantification.
-
LC Separation: Inject the extracted sample onto a suitable LC column (e.g., a HILIC or reversed-phase column) to separate succinate from other components.
-
MS Detection: The eluent from the LC is introduced into the mass spectrometer. Succinate is typically detected in negative ion mode using selected reaction monitoring (SRM) for quantitative analysis.
-
Quantification: The peak area of succinate is normalized to the peak area of the internal standard, and the concentration is calculated using a calibration curve prepared with known concentrations of succinate.
-
SUCNR1 Activation Assay (Calcium Flux)
This assay measures the activation of the Gq pathway downstream of SUCNR1 by monitoring changes in intracellular calcium levels.
-
Principle: SUCNR1 activation leads to an increase in intracellular calcium concentration, which can be detected using a calcium-sensitive fluorescent dye.
-
Protocol Outline:
-
Cell Culture: Culture cells expressing SUCNR1 (either endogenously or through transfection) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Agonist Addition: Add succinate or a SUCNR1 agonist at various concentrations to the wells.
-
Kinetic Measurement: Immediately measure the change in fluorescence over time to monitor the calcium flux.
-
Data Analysis: The increase in fluorescence intensity reflects the extent of SUCNR1 activation. EC50 values can be calculated from the dose-response curves.
-
HIF-1α Stabilization Assay (Western Blot)
This method is used to detect the accumulation of HIF-1α protein in response to succinate treatment.
-
Principle: HIF-1α protein levels are measured by separating total cell lysates via SDS-PAGE, transferring the proteins to a membrane, and detecting HIF-1α using a specific antibody.
-
Protocol Outline:
-
Cell Treatment: Treat cultured cells with succinate or a vehicle control for a specified period.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors. It is crucial to perform lysis quickly and on ice to prevent HIF-1α degradation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensity for HIF-1α and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative increase in HIF-1α protein levels.
-
Conclusion and Future Directions
Succinate has unequivocally transitioned from a simple metabolic intermediate to a key signaling molecule that intricately links cellular metabolism with inflammatory responses. Its dual role, acting both intracellularly to stabilize HIF-1α and extracellularly via its receptor SUCNR1, highlights the complexity of its regulatory functions. The accumulation of succinate in various inflammatory diseases underscores its potential as both a biomarker and a therapeutic target.
For researchers and drug development professionals, understanding the nuances of succinate signaling is paramount. The methodologies and data presented in this guide provide a foundational framework for investigating this pathway. Future research should focus on elucidating the context-dependent nature of succinate signaling, dissecting the differential roles of the Gq and Gi pathways in various immune cell subsets, and exploring the therapeutic potential of modulating succinate levels or SUCNR1 activity in specific inflammatory and autoimmune diseases. The development of more specific SUCNR1 agonists and antagonists will be crucial in translating our understanding of succinate signaling into novel therapeutic strategies.
References
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- 2. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 3. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Succinate is an inflammatory signal that induces IL-1β through HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma succinate is a predictor of mortality in critically injured patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinate drives gut inflammation by promoting FoxP3 degradation through a molecular switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum Levels of Mitochondrial and Microbial Metabolites Reflect Mitochondrial Dysfunction in Different Stages of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increase in plasma succinate is associated with aerobic lactate production in a model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma succinate is a predictor of mortality in critically injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Succinate’s Dual Roles in Inflammatory Bowel Disease: A Narrative Review of Microbiota-Metabolism-Immune Crosstalk and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Circulating Pro- and Anti-Inflammatory Metabolites and Its Potential Role in Rheumatoid Arthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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